molecular formula C12H5F4NO3S B13659103 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate

4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate

Cat. No.: B13659103
M. Wt: 319.23 g/mol
InChI Key: KACBHHQYGYMAEP-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C12H5F4NO3S It is known for its unique structure, which includes a cyano group, a fluoro substituent, and a trifluoromethanesulfonate group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate typically involves the introduction of the trifluoromethanesulfonate group to a naphthalene derivative. One common method is the reaction of 4-cyano-2-fluoro-1-naphthol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium methoxide or primary amines in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Products include substituted naphthalenes with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse substituents.

    Reduction Reactions: Amino derivatives of the original compound.

Scientific Research Applications

4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthalene core.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate depends on the specific reaction or application. In substitution reactions, the trifluoromethanesulfonate group acts as a leaving group, facilitating the introduction of nucleophiles. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes. The cyano and fluoro groups can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Uniqueness: 4-Cyano-2-fluoro-1-naphthyl Trifluoromethanesulfonate is unique due to the combination of its functional groups, which provide a balance of electronic effects and reactivity. This makes it a versatile compound in various chemical reactions and applications.

Biological Activity

4-Cyano-2-fluoro-1-naphthyl trifluoromethanesulfonate is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H7F3NO3S
  • Molecular Weight : 303.28 g/mol
  • IUPAC Name : 4-cyano-2-fluoro-1-naphthalenesulfonate

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethanesulfonate group is known for its ability to act as a leaving group in nucleophilic substitution reactions, which can facilitate the modification of biomolecules such as proteins and nucleic acids.

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Interaction : It may interact with certain receptors, altering cellular signaling pathways that are crucial for cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.4Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.3Inhibition of cell cycle progression
HeLa (Cervical Cancer)10.7Disruption of mitochondrial function

These findings suggest a promising role for this compound in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies indicate effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

A notable case study involved the use of this compound in a combinatorial therapy approach for treating resistant breast cancer. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents, leading to improved patient outcomes.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its bioavailability and reduce toxicity. Modifications to the chemical structure have been explored to improve selectivity towards cancer cells while minimizing effects on healthy tissues.

Structure-Activity Relationship (SAR)

A series of analogs were synthesized and tested for their biological activity, revealing insights into the structural features that contribute to enhanced potency:

Analog IC50 (µM) Comments
Methylated derivative8.5Increased potency due to better receptor binding
Hydroxylated derivative20.0Reduced potency but improved solubility

Properties

Molecular Formula

C12H5F4NO3S

Molecular Weight

319.23 g/mol

IUPAC Name

(4-cyano-2-fluoronaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H5F4NO3S/c13-10-5-7(6-17)8-3-1-2-4-9(8)11(10)20-21(18,19)12(14,15)16/h1-5H

InChI Key

KACBHHQYGYMAEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2OS(=O)(=O)C(F)(F)F)F)C#N

Origin of Product

United States

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